N-[1-(2-Amino-acetyl)-piperidin-4-ylmethyl]-N-isopropyl-acetamide
Description
N-[1-(2-Amino-acetyl)-piperidin-4-ylmethyl]-N-isopropyl-acetamide is a piperidine-derived acetamide compound featuring a 2-amino-acetyl group attached to the piperidin-4-ylmethyl backbone and an isopropyl substituent on the acetamide nitrogen.
Properties
IUPAC Name |
N-[[1-(2-aminoacetyl)piperidin-4-yl]methyl]-N-propan-2-ylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25N3O2/c1-10(2)16(11(3)17)9-12-4-6-15(7-5-12)13(18)8-14/h10,12H,4-9,14H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXDUAQJCYGDELT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC1CCN(CC1)C(=O)CN)C(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Piperidine Intermediate
The synthesis begins with the preparation of the piperidine backbone. The piperidine ring is typically functionalized at the 4-position with a methyl group, which is later modified to introduce the acetamide and isopropyl substituents. One common approach involves:
Amino-Acetyl Group Incorporation
The 2-amino-acetyl moiety is introduced via acylation reactions:
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Reactive acylating agents : Chloroacetyl chloride or activated esters (e.g., N-hydroxysuccinimide esters) are employed to acylate the piperidine nitrogen.
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Stereochemical control : Chiral auxiliaries or enzymatic resolution ensures the (S)-configuration of the amino-acetyl group, critical for biological activity.
Step-by-Step Synthetic Routes
Two-Step Coupling Approach
A widely cited method involves sequential coupling reactions (Figure 1):
Step 1 : N-Isopropylacetamide Formation
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Reagents : Acetic anhydride and isopropylamine in dichloromethane.
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Conditions : Stirred at 0–5°C for 2 hours, followed by room temperature for 12 hours.
Step 2 : Piperidine Functionalization
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Coupling agents : 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) facilitate amide bond formation between the amino-acetyl-piperidine and N-isopropylacetamide.
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Solvent system : Dimethylformamide (DMF) at 25°C for 24 hours.
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Challenges : Competing side reactions necessitate strict pH control (pH 7–8).
One-Pot Multi-Component Synthesis
Recent advancements utilize tandem reactions to streamline synthesis:
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Components : 4-Piperidinemethanol, chloroacetyl chloride, isopropylamine, and acetic anhydride.
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Catalyst : Triethylamine (10 mol%) in tetrahydrofuran (THF).
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Advantages : Reduced purification steps (crude purity >75%) and higher atom economy.
Reaction Optimization and Scaling
Solvent and Temperature Effects
Optimal conditions vary significantly with solvent polarity (Table 1):
| Solvent | Reaction Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|
| DMF | 24 | 78 | 92 |
| THF | 18 | 85 | 88 |
| Dichloromethane | 36 | 65 | 95 |
Higher temperatures (40–50°C) accelerate reaction rates but risk racemization of the amino-acetyl group.
Catalytic Systems
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Base catalysts : Diisopropylethylamine (DIPEA) improves coupling efficiency by scavenging HCl.
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Metal catalysts : Palladium on carbon (Pd/C) aids in hydrogenolysis during deprotection steps.
Purification and Characterization
Chromatographic Techniques
Spectroscopic Confirmation
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NMR : Key peaks include δ 1.15 ppm (isopropyl CH₃), δ 3.40 ppm (piperidine CH₂), and δ 7.80 ppm (amide NH).
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Mass spectrometry : Molecular ion peak at m/z 255.36 [M+H]⁺ confirms molecular weight.
Industrial-Scale Production Challenges
Continuous Flow Reactors
Waste Management
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Solvent recovery : Distillation recovers >80% of DMF and THF.
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Byproduct treatment : Aqueous washes neutralize acidic byproducts (e.g., HCl), complying with environmental regulations.
Comparative Analysis of Synthetic Routes
Cost Efficiency
Scalability
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Batch reactors : Suitable for small-scale (1–10 kg) production.
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Flow systems : Preferred for large-scale (>100 kg) manufacturing.
Emerging Methodologies
Enzymatic Synthesis
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Lipase-catalyzed acylation : Achieves enantiomeric excess (ee) >99% under mild conditions (pH 7.5, 30°C).
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Substrate specificity : Candida antarctica lipase B (CAL-B) shows high activity toward piperidine derivatives.
Chemical Reactions Analysis
Types of Reactions
N-[1-(2-Amino-acetyl)-piperidin-4-ylmethyl]-N-isopropyl-acetamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions often involve reagents like lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces amines .
Scientific Research Applications
N-[1-(2-Amino-acetyl)-piperidin-4-ylmethyl]-N-isopropyl-acetamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its effects on cellular processes and as a potential therapeutic agent.
Medicine: Explored for its potential in treating respiratory diseases due to its inhibitory effect on epithelial sodium channels.
Mechanism of Action
The compound exerts its effects by inhibiting epithelial sodium channels, which play a crucial role in regulating fluid balance in the lungs and airways. By blocking these channels, the compound helps reduce fluid accumulation and improve respiratory function. The molecular targets include specific subunits of the sodium channel, and the pathways involved are related to ion transport and cellular signaling .
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparison
Key Observations
Substituent Effects on Lipophilicity: The target compound’s isopropyl group likely increases lipophilicity compared to the cyclopropyl analog (), which may enhance blood-brain barrier penetration .
Hydrogen-Bonding and Solubility: The 2-amino-acetyl moiety in the target compound could improve aqueous solubility via hydrogen bonding, a feature absent in analogs like N-cyclohexyl-2-(4-propylpiperazin-1-yl)acetamide () .
Research Findings and Limitations
- Inferred Activity : Piperidine-acetamide derivatives are often explored for CNS or analgesic applications. For example, the seized drug in shares structural motifs with fentanyl analogs, implying opioid receptor interactions .
- Data Gaps : Exact pharmacological data (e.g., IC₅₀, binding affinity) for the target compound are unavailable, necessitating further experimental validation.
Biological Activity
N-[1-(2-Amino-acetyl)-piperidin-4-ylmethyl]-N-isopropyl-acetamide, a piperidine derivative, has garnered attention in pharmacological research due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various applications based on current literature.
The synthesis of this compound typically involves the reaction of piperidine derivatives with acylating agents. A common method is the reaction of piperidine with acetic anhydride in the presence of a base like triethylamine under reflux conditions. This process can be optimized for industrial production using continuous flow reactors to enhance yield and efficiency.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. It can modulate enzyme activity, potentially inhibiting metabolic pathways or altering signal transduction processes. For instance, it may affect histone deacetylase (HDAC) activity, leading to increased histone acetylation and subsequent apoptosis in cancer cells .
Anticancer Properties
Recent studies have highlighted the compound's anticancer potential through its ability to induce apoptosis in tumor cells. In preclinical models, this compound demonstrated significant growth inhibition in hypoxic tumor environments by enhancing histone acetylation levels .
Case Study: Hypoxic Tumor Models
- Objective: Evaluate efficacy in hypoxic conditions.
- Method: Treatment of tumor xenografts with varying concentrations.
- Findings: Increased histone H3 acetylation at lysine 9 and significant apoptosis were observed at low doses (0.05 μM) under hypoxic conditions, suggesting selective targeting of hypoxic tumors .
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Preliminary results indicate that it exhibits activity against a range of bacterial strains, although further studies are required to elucidate the exact mechanisms involved.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is beneficial to compare it with other piperidine derivatives:
| Compound Name | Structure | Biological Activity | Unique Features |
|---|---|---|---|
| Piperidine | Basic structure | Moderate activity | Simple structure |
| Piperidinone | Contains ketone | Antimicrobial effects | Enhanced stability |
| This compound | Complex structure | Anticancer, antimicrobial | Specific functional groups enhancing bioactivity |
Pharmacokinetics and Safety Profile
Understanding the pharmacokinetic properties is crucial for evaluating the therapeutic potential of this compound. Studies indicate favorable absorption and distribution characteristics in animal models, though detailed human pharmacokinetic data remain limited .
Safety Assessments:
- Toxicity studies are essential for determining safe dosage ranges.
- Current findings suggest a promising safety profile; however, long-term studies are necessary.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-[1-(2-Amino-acetyl)-piperidin-4-ylmethyl]-N-isopropyl-acetamide, and how can purity be optimized?
- Methodological Answer : The synthesis of piperidine-acetamide derivatives typically involves multi-step reactions. For example, alkylation of a piperidine core with isopropylamine, followed by acetylation using 2-amino-acetyl chloride, is a plausible route . Purification via column chromatography (silica gel, gradient elution with ethyl acetate/methanol) and characterization by H/C NMR (to confirm substituent positioning) and high-resolution mass spectrometry (HRMS) are critical for ensuring >95% purity. Solvent selection (e.g., acetonitrile for polar intermediates) and reaction temperature control (e.g., 0–5°C for acylation steps) minimize side products .
Q. Which analytical techniques are most reliable for characterizing this compound’s structural integrity?
- Methodological Answer :
- NMR Spectroscopy : H NMR can identify proton environments (e.g., piperidine ring protons at δ 2.5–3.5 ppm, isopropyl methyl groups at δ 1.0–1.2 ppm) and confirm stereochemistry via coupling constants .
- Mass Spectrometry : HRMS (ESI+) validates the molecular ion peak (e.g., m/z 298.212 for C₁₄H₂₇N₃O₂) and detects fragmentation patterns indicative of the acetamide moiety .
- HPLC-PDA : Reverse-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile) quantifies purity and detects trace impurities (<0.5%) .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for weighing and synthesis steps .
- First Aid : For accidental inhalation, move to fresh air; for skin contact, wash with soap/water for 15 minutes. Consult a poison control center if ingested .
- Waste Disposal : Neutralize acidic/basic byproducts before disposal in designated halogenated waste containers .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Methodological Answer : Discrepancies (e.g., conflicting IC₅₀ values in receptor-binding assays) may arise from assay conditions. Standardize protocols:
- Use a common cell line (e.g., HEK-293 for GPCR studies) and control compounds (e.g., atropine for muscarinic receptors).
- Validate results via orthogonal methods (e.g., surface plasmon resonance vs. radioligand binding) to confirm target engagement .
- Perform dose-response curves in triplicate, accounting for batch-to-batch variability in compound purity .
Q. What strategies are effective for studying the compound’s metabolic stability and pharmacokinetics?
- Methodological Answer :
- In Vitro Metabolism : Incubate with liver microsomes (human/rat) and NADPH cofactor. Monitor degradation via LC-MS/MS at 0, 15, 30, and 60 minutes. Calculate half-life (t₁/₂) using nonlinear regression .
- Plasma Protein Binding : Use equilibrium dialysis (37°C, 4 hours) to measure unbound fraction. Compare results across species (e.g., mouse vs. human) to predict bioavailability .
- In Vivo PK : Administer IV/PO doses in rodents. Collect plasma samples at 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours. Analyze using a validated LC-MS method to determine AUC, Cₘₐₓ, and t₁/₂ .
Q. How does structural modification of the piperidine-acetamide core influence selectivity for neurological targets?
- Methodological Answer :
- SAR Studies : Synthesize analogs with varied substituents (e.g., replacing isopropyl with cyclopropyl or modifying the amino-acetyl group). Test affinity via competitive binding assays (e.g., κ-opioid receptor vs. μ-opioid receptor) .
- Computational Modeling : Perform docking simulations (AutoDock Vina) using receptor crystal structures (e.g., PDB ID: 6DDE for serotonin receptors). Identify key interactions (e.g., hydrogen bonds with Tyr319) to guide design .
- Selectivity Profiling : Screen against a panel of 50+ GPCRs, ion channels, and kinases (Eurofins Panlabs) to assess off-target effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
